molecular formula C12H16O2 B3041924 (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione CAS No. 41722-49-0

(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione

Cat. No.: B3041924
CAS No.: 41722-49-0
M. Wt: 192.25 g/mol
InChI Key: YMSJMUXZPBXLSI-LBPRGKRZSA-N
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Description

(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione is a complex organic compound characterized by its unique structure, which includes a naphthalene core with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the naphthalene core through cyclization reactions.

    Substitution Reactions: Introduction of methyl groups and other substituents via substitution reactions.

    Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the necessary chemical reactions.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and yield.

    Purification Techniques: Using methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to higher oxidation states.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Including sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Catalysts: Various catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting various intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione: The enantiomer of the compound with different stereochemistry.

    6-Methyl-2,3,4,8-tetrahydronaphthalene-1,5-dione: A structurally similar compound with variations in the substituents.

Uniqueness

(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(8aS)-5,8a-dimethyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-9-4-3-5-11(14)12(9,2)7-6-10(8)13/h3-7H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSJMUXZPBXLSI-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC(=O)C2(CCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CCCC(=O)[C@]2(CCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione
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(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione
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(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione
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(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione
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(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione
Reactant of Route 6
(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione

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